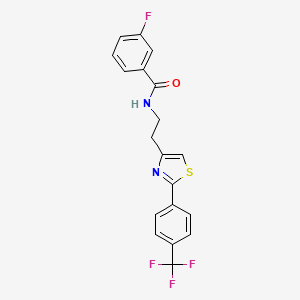

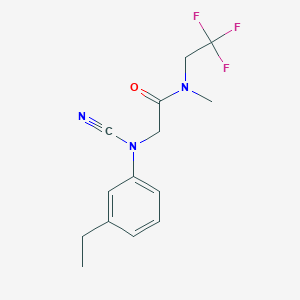

3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide” is a chemical compound . It is used in various scientific research and has been the subject of several studies .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties of this compound are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen

Necroptosis Inhibition

Necroptosis is a form of programmed cell death that plays a critical role in various diseases, including inflammatory, infectious, and degenerative conditions. Researchers have investigated the potential of this compound as a necroptosis inhibitor. Specifically, the compound targets both receptor-interacting protein kinase 1 (RIPK1) and RIPK3 kinases. Notably, structural optimizations have led to the development of more potent analogues with carbamide groups. One such analogue, compound 42, exhibited over 60-fold selectivity for RIPK3 compared to RIPK1. It effectively blocked necrosome formation by inhibiting RIPK3 phosphorylation in necroptotic cells. In a tumor necrosis factor-induced systemic inflammatory response syndrome model, compound 42 significantly protected mice from hypothermia and death at a dose of 5 mg/kg, outperforming the original compound TAK-632 .

Synthesis of 2-Nitro-6-(Trifluoromethyl)phenylboronic Acid

Researchers have used this compound in the synthesis of 2-nitro-6-(trifluoromethyl)phenylboronic acid. The latter compound has applications in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Plant Hormone Analog

The compound’s structure resembles that of indole-3-acetic acid, a plant hormone produced during tryptophan degradation in higher plants. While its specific effects on plant physiology require further investigation, its resemblance to indole derivatives makes it an interesting candidate for plant-related studies .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of this compound is the Receptor-Interacting Protein Kinase 3 (RIPK3) . RIPK3 is a crucial protein involved in necroptosis, a form of programmed cell death . By targeting RIPK3, the compound can potentially inhibit necroptosis and thus play a role in managing various diseases, including inflammatory, infectious, and degenerative diseases .

Mode of Action

The compound interacts with RIPK3 by inhibiting its phosphorylation, thereby blocking the formation of the necrosome, a complex that is essential for the execution of necroptosis . This inhibition of RIPK3 phosphorylation prevents the downstream signaling required for necroptosis, effectively halting this form of cell death .

Biochemical Pathways

The compound’s action on RIPK3 affects the necroptotic pathway. Necroptosis is a form of regulated cell death that is distinct from apoptosis and is characterized by the swelling and rupture of the cell, leading to the release of cell contents . By inhibiting RIPK3, the compound disrupts the necroptotic pathway, preventing cell death and potentially alleviating symptoms of diseases where necroptosis plays a critical role .

Pharmacokinetics

The compound has demonstrated favorable and drug-like pharmacokinetic properties. It has been observed to have an oral bioavailability of 25.2% in rats , suggesting that it can be effectively absorbed and distributed within the body.

Result of Action

The inhibition of RIPK3 by the compound results in the blockage of necroptosis, which can have significant effects at the molecular and cellular levels. For instance, in a tumor necrosis factor-induced systemic inflammatory response syndrome model, the compound significantly protected mice from hypothermia and death . This suggests that the compound’s action could potentially be harnessed for therapeutic purposes in conditions where necroptosis plays a detrimental role.

Eigenschaften

IUPAC Name |

3-fluoro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F4N2OS/c20-15-3-1-2-13(10-15)17(26)24-9-8-16-11-27-18(25-16)12-4-6-14(7-5-12)19(21,22)23/h1-7,10-11H,8-9H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXATOGXVWABOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2371688.png)

![2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2371691.png)

![4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371693.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2371695.png)

![N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2371696.png)

![2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2371698.png)

![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2371700.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)

![ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2371706.png)

![2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2371709.png)